REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](O)([C:8](F)(F)F)=O>C(OCC)(=O)C>[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:3][C:2]1[NH:1][CH:5]=[CH:6][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution washed with NaHCO3 saturated solution
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried on Na2SO4
|
Type
|
CUSTOM
|
Details
|
After evaporation the crude product
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel (Petroleum Ether/Ethyl acetate 4/1+1% TEA)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC=C1)CC=1NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1950 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 381.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |